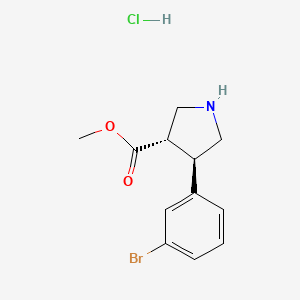
Methyl (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C12H15BrClNO2 and its molecular weight is 320.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylate; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14BrNO2
- Molecular Weight : 284.15 g/mol
- CAS Number : [Not specified]
- Structure : The compound features a pyrrolidine ring substituted with a bromophenyl group and a carboxylate moiety.
Pharmacological Effects
-
Glutamate Receptor Interaction
- The compound has been studied for its interaction with ionotropic glutamate receptors (iGluRs). Specifically, it shows selectivity towards NMDA receptors, which are crucial in synaptic plasticity and memory function. The bromine substitution enhances binding affinity, making it a candidate for further investigation in neuropharmacology .
- Anticancer Properties
- Antibacterial Activity
The biological activity of methyl (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylate is primarily attributed to its modulation of neurotransmitter systems and potential inhibition of cancer cell proliferation pathways. The presence of the bromine atom is believed to influence the electronic properties of the molecule, enhancing its interaction with biological targets.
Study 1: NMDA Receptor Binding Affinity
A study investigating various halogenated pyrrolidine derivatives found that compounds with bromine substitutions exhibited improved selectivity for NMDA receptors. The binding affinity was quantified using competitive radiolabeled assays, revealing a Ki value of approximately 0.62 μM for the brominated derivative compared to higher values for non-halogenated analogs .
Study 2: Anticancer Synergy with Sorafenib
In vitro studies demonstrated that when combined with sorafenib, the methyl (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylate significantly increased apoptosis in hepatocellular carcinoma cell lines. This was measured through flow cytometry and caspase activity assays, indicating a potential role in cancer therapy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H14BrNO2 |
| Molecular Weight | 284.15 g/mol |
| CAS Number | Not specified |
| Antimicrobial Activity | Effective against S. aureus |
| NMDA Receptor Ki | ~0.62 μM |
特性
IUPAC Name |
methyl (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDUTQOUQDVJRB-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














